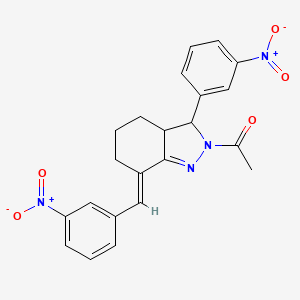![molecular formula C21H27N5O B5322889 1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5322889.png)
1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MP-10 and is a synthetic compound that belongs to the class of piperazinones.
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. The compound has been shown to interact with several receptors, including dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include the difficulty in synthesizing the compound and the lack of knowledge regarding its mechanism of action.
Direcciones Futuras
There are several future directions for the research on MP-10. One potential direction is to study the compound's potential use as a therapeutic agent for the treatment of various neurological disorders. Another direction is to investigate the compound's mechanism of action and its interaction with various receptors in the brain. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 3-methylbenzylamine, 2-(1-pyrrolidinyl)-5-pyrimidinyl methanol, and 1-(2-chloroethyl)-4-(2-cyanoethyl)piperazine. The reaction is carried out in the presence of a suitable solvent and catalyst, and the resulting product is purified through various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MP-10 has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-17-5-4-6-18(11-17)15-26-10-9-24(16-20(26)27)14-19-12-22-21(23-13-19)25-7-2-3-8-25/h4-6,11-13H,2-3,7-10,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBDGLOXOYYXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2=O)CC3=CN=C(N=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![N-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5322837.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)